molecular formula C17H13ClN6O B4620868 6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B4620868
M. Wt: 352.8 g/mol
InChI Key: IKDKAPWRLOYKOO-UHFFFAOYSA-N
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Description

Its structure comprises:

  • A 6-chloro-substituted imidazo[1,2-a]pyridine core, enhancing electron-withdrawing properties and metabolic stability.
  • A carboxamide group at position 2, facilitating hydrogen bonding with biological targets.
  • A 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl substituent at the N~2~ position, introducing a heterocyclic moiety that may improve target affinity and pharmacokinetic properties .

For example, compound 15m (a close analog) was synthesized by acetylating a triazole-linked intermediate in dioxane/pyridine, achieving a 92% yield after purification .

Properties

IUPAC Name

6-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c18-13-3-6-16-22-15(9-23(16)8-13)17(25)21-14-4-1-12(2-5-14)7-24-11-19-10-20-24/h1-6,8-11H,7H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDKAPWRLOYKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Solid support catalysts such as Al₂O₃ and TiCl₄ have also been employed to facilitate this synthesis .

Industrial Production Methods

Industrial production methods for this compound often utilize multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA_A receptors . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues with Varying Substituents

Modifications at the Carboxamide Position

6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 951970-82-4)

  • Structure : Retains the 6-chloro-imidazo[1,2-a]pyridine core but substitutes the triazolylmethylphenyl group with a 5-methylpyridinyl moiety.
  • Activity : While biological data are unspecified, pyridinyl carboxamides are associated with kinase inhibition and antiparasitic effects .
  • Key Difference : The absence of the triazole group may reduce heterocyclic interactions with targets like the constitutive androstane receptor (CAR) .

N-Allyl-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 353258-44-3) Structure: Features a trifluoromethyl group at position 6 and an allyl carboxamide substituent.

Triazole-Containing Analogues

N-(4-((4-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)-acetamide (15m)

  • Structure : Shares the triazolylmethylphenyl group but incorporates an acetamide instead of a carboxamide.
  • Synthesis Yield : 92% after flash chromatography, indicating efficient triazole functionalization .
  • Activity : Demonstrated CAR agonism, suggesting the triazole moiety is critical for nuclear receptor modulation .

(E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide Structure: Replaces the triazole with a chlorophenyl acryloyl group. Activity: Exhibited potent antitrypanosomal activity (IC50 = 1.35 μM against T. b. brucei), highlighting the importance of aryl groups in antiparasitic efficacy .

Pharmacological and ADME Comparisons

Compound Target Activity Key ADME Properties Reference
Target Compound Potential CAR agonism, kinase inhibition High metabolic stability (inferred from triazole)
6-Chloro-N-(5-methylpyridin-2-yl) analog Kinase inhibition (e.g., ALK, ROS1) Moderate solubility (logP ~2.5)
(E)-N-(4-(3-(4-Bromophenyl)acryloyl)phenyl) analog Antitrypanosomal (IC50 = 1.13 μM) Enhanced membrane permeability
N-Allyl-8-chloro-6-CF3 analog CNS-targeted applications High lipophilicity (logP ~3.8)

Key Observations :

  • Triazole vs. Pyridine/Acryloyl : Triazole-containing derivatives (e.g., target compound, 15m ) show superior nuclear receptor modulation, while acryloyl-substituted analogs excel in antiparasitic activity .
  • Chloro vs. CF3 Substituents : Chloro groups improve solubility and target affinity, whereas CF3 enhances blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide

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